(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is a complex organic compound characterized by the presence of benzoimidazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone typically involves multi-step organic reactions. One common method includes the condensation of benzoimidazole derivatives with appropriate phenyl compounds under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized synthetic routes. This involves the use of large-scale reactors, precise temperature control, and continuous monitoring of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nucleophiles are used in substitution reactions, often in the presence of catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoimidazole-1-carbonyl derivatives, while reduction can produce benzoimidazole-1-yl-methanol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, this compound is investigated for its potential pharmacological properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to specific biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application.
Comparison with Similar Compounds
Similar Compounds
(4-(5,6-Dimethyl-benzoimidazole-1-carbonyl)-benzoic acid): This compound shares structural similarities but differs in the presence of methyl groups.
(4-Methoxy-benzoic acid N’-(2-oxo-2,3-dihydro-benzoimidazole-1-carbonyl)-hydrazide): Another related compound with different functional groups.
Uniqueness
(4-(Benzoimidazole-1-carbonyl)-phenyl)-benzoimidazol-1-YL-methanone is unique due to its specific arrangement of benzoimidazole groups and phenyl rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H14N4O2 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
[4-(benzimidazole-1-carbonyl)phenyl]-(benzimidazol-1-yl)methanone |
InChI |
InChI=1S/C22H14N4O2/c27-21(25-13-23-17-5-1-3-7-19(17)25)15-9-11-16(12-10-15)22(28)26-14-24-18-6-2-4-8-20(18)26/h1-14H |
InChI Key |
UAAOPLKDAZKCSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2C(=O)C3=CC=C(C=C3)C(=O)N4C=NC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.